molecular formula C19H18N2OS B6422047 N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 496023-50-8

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No. B6422047
CAS RN: 496023-50-8
M. Wt: 322.4 g/mol
InChI Key: HAIPKUAHTSCCKG-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (MPA) is an organic compound with a wide range of applications in the field of organic synthesis and scientific research. It is a useful reagent for the synthesis of heterocyclic compounds, and its unique properties make it suitable for use in a variety of applications.

Scientific Research Applications

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyrimidines and quinolines. Additionally, it has been used as a catalyst in the synthesis of pharmaceuticals, as well as in the synthesis of polymers. Furthermore, it has been used in the synthesis of a variety of other compounds, such as dyes, pesticides, and fungicides.

Mechanism of Action

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is an organic compound with a unique structure that allows it to interact with other molecules in a variety of ways. It has been shown to interact with enzymes, hormones, and other molecules, resulting in a variety of biochemical and physiological effects. Additionally, it has been shown to interact with DNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, resulting in the inhibition of metabolic processes. Additionally, it has been shown to interact with hormones, resulting in changes in hormone levels. Furthermore, it has been shown to interact with DNA, resulting in changes in gene expression.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a useful reagent for the synthesis of heterocyclic compounds, and its unique properties make it suitable for use in a variety of applications. It is easy to synthesize, and it has a high yield with good purity. Additionally, it can be used in a variety of reactions, and it is relatively stable in aqueous media. However, it is important to note that N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is toxic, and should be handled with caution.

Future Directions

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide has a wide range of potential applications in the field of scientific research. It has been used in the synthesis of a variety of compounds, and it has been shown to interact with enzymes, hormones, and DNA. Additionally, it has been shown to have a variety of biochemical and physiological effects. Future research could focus on further exploring the interactions of N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide with enzymes and hormones, as well as exploring its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, future research could focus on the safety and efficacy of N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide in various applications.

Synthesis Methods

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide can be synthesized through a variety of methods, including the reaction of 4-methylphenylsulfonyl chloride and 4-methylquinoline in the presence of anhydrous potassium carbonate. This method is simple and efficient, and yields a high yield of N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide with good purity. Additionally, the reaction can be carried out in aqueous media, allowing for the synthesis of N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide in a more environmentally friendly manner.

properties

IUPAC Name

N-(4-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-7-9-15(10-8-13)20-18(22)12-23-19-11-14(2)16-5-3-4-6-17(16)21-19/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIPKUAHTSCCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

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